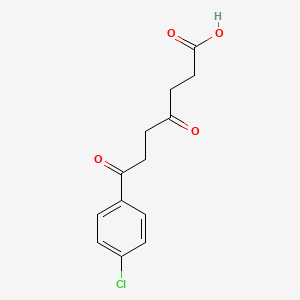

7-(4-Chlorophenyl)-4,7-dioxoheptanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(4-chlorophenyl)-4,7-dioxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO4/c14-10-3-1-9(2-4-10)12(16)7-5-11(15)6-8-13(17)18/h1-4H,5-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVYUNHHSGWDMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278962 | |

| Record name | 4-Chloro-γ,ζ-dioxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566-07-0 | |

| Record name | 4-Chloro-γ,ζ-dioxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1566-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-γ,ζ-dioxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques for 7 4 Chlorophenyl 4,7 Dioxoheptanoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound. For 7-(4-chlorophenyl)-4,7-dioxoheptanoic acid, both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are crucial for a complete structural assignment.

Based on the analysis of its constituent functional groups, such as 4-chloroacetophenone rsc.orgguidechem.combmrb.iochemicalbook.comstackexchange.com and glutaric acid, nih.govbmrb.iochemicalbook.comhmdb.ca the predicted ¹H and ¹³C NMR chemical shifts for this compound in a suitable solvent like CDCl₃ are presented below.

Predicted ¹H NMR Data

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| H-2 | ~2.5 | t | 2H |

| H-3 | ~2.0 | p | 2H |

| H-5 | ~2.8 | t | 2H |

| H-6 | ~3.1 | t | 2H |

| H-Ar (ortho to C=O) | ~7.9 | d | 2H |

| H-Ar (meta to C=O) | ~7.5 | d | 2H |

| COOH | ~11-12 | br s | 1H |

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (ppm, predicted) |

| C-1 (COOH) | ~178 |

| C-2 | ~33 |

| C-3 | ~19 |

| C-4 (C=O) | ~208 |

| C-5 | ~38 |

| C-6 | ~28 |

| C-7 (C=O) | ~197 |

| C-Ar (C-Cl) | ~140 |

| C-Ar (C-C=O) | ~135 |

| C-Ar (CH, ortho to C=O) | ~129 |

| C-Ar (CH, meta to C=O) | ~130 |

Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Assignment

To confirm the predicted assignments and establish the connectivity within the molecule, 2D-NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com For this compound, the following correlations would be expected:

A cross-peak between the protons at C-2 and C-3.

A cross-peak between the protons at C-5 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). hmdb.canih.govpressbooks.publibretexts.org The expected correlations are:

The proton signal at ~2.5 ppm (H-2) will correlate with the carbon signal at ~33 ppm (C-2).

The proton signal at ~2.0 ppm (H-3) will correlate with the carbon signal at ~19 ppm (C-3).

The proton signal at ~2.8 ppm (H-5) will correlate with the carbon signal at ~38 ppm (C-5).

The proton signal at ~3.1 ppm (H-6) will correlate with the carbon signal at ~28 ppm (C-6).

The aromatic proton signals will correlate with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. bmrb.ioyoutube.comawi.deresearchgate.net Key expected HMBC correlations include:

Protons at C-2 will show correlations to C-1 (COOH), C-3, and C-4 (C=O).

Protons at C-3 will show correlations to C-2 and C-4.

Protons at C-5 will show correlations to C-4, C-6, and C-7 (C=O).

Protons at C-6 will show correlations to C-5 and C-7.

The aromatic protons ortho to the carbonyl group will show a correlation to the carbonyl carbon C-7.

Interactive 2D-NMR Correlation Table

| From Proton(s) | COSY Correlation | HSQC Correlation (Carbon) | Key HMBC Correlations (Carbons) |

| H-2 (~2.5 ppm) | H-3 | C-2 (~33 ppm) | C-1, C-3, C-4 |

| H-3 (~2.0 ppm) | H-2 | C-3 (~19 ppm) | C-2, C-4 |

| H-5 (~2.8 ppm) | H-6 | C-5 (~38 ppm) | C-4, C-6, C-7 |

| H-6 (~3.1 ppm) | H-5 | C-6 (~28 ppm) | C-5, C-7 |

| H-Ar (ortho) | H-Ar (meta) | C-Ar (ortho) | C-7, C-Ar (C-C=O), C-Ar (meta) |

| H-Ar (meta) | H-Ar (ortho) | C-Ar (meta) | C-Ar (C-Cl), C-Ar (ortho) |

Solid-State NMR Applications in Polymorphism and Amorphous Solid Research

The crystalline form of a compound can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful technique for studying polymorphism, which is the ability of a solid material to exist in more than one crystal structure. acs.orgresearchgate.net For this compound, which has both rigid (phenyl ring) and flexible (aliphatic chain) components, as well as hydrogen bonding capabilities (carboxylic acid), the potential for polymorphism is high.

ssNMR can distinguish between different polymorphic forms because the chemical shifts of atoms are highly sensitive to their local electronic environment, which differs in various crystal packing arrangements. rsc.orgnih.gov By comparing the ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) spectra of different batches or crystalline forms of the compound, one can identify the presence of polymorphs. Furthermore, ssNMR can be used to characterize amorphous solids, which lack long-range crystalline order. bmrb.io This technique can provide insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding, within the solid state. rsc.orgspringernature.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition.

The molecular formula of this compound is C₁₃H₁₃ClO₄. The calculated exact mass is:

Calculated Exact Mass: 268.0502 (for the ³⁵Cl isotope) and 270.0473 (for the ³⁷Cl isotope).

Observing this exact mass in an HRMS experiment would confirm the elemental composition of the compound. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) would also be a key identifier.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways for phenyl ketones and dicarboxylic acids would be expected. nih.govnih.govwhitman.edulibretexts.org

Predicted Fragmentation Patterns

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 268/270 | 139/141 | C₇H₇O₃ (succinic acid moiety) |

| 268/270 | 111/113 | C₈H₉O₄ (heptanoic acid part) |

| 268/270 | 251/253 | OH |

| 268/270 | 223/225 | COOH |

| 139/141 | 111/113 | CO |

Common fragmentation includes the alpha-cleavage at the carbonyl groups. A prominent fragmentation would be the cleavage of the bond between C-6 and C-7, leading to the formation of the stable 4-chlorobenzoyl cation at m/z 139/141. chemguide.co.uktaylorfrancis.comwhitman.edu Another likely fragmentation is the loss of the 4-chlorophenyl radical, leading to a fragment corresponding to the rest of the molecule. Fragmentation of the aliphatic chain and loss of small molecules like H₂O, CO, and CO₂ from the carboxylic acid end are also anticipated. cdnsciencepub.comresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. rsc.orgrsc.orgresearchgate.net These two techniques are complementary and together offer a comprehensive vibrational profile of the compound.

For this compound, the spectra would be dominated by the characteristic vibrations of the carbonyl groups (ketone and carboxylic acid), the aromatic ring, and the C-Cl bond.

Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1710 |

| Ketone | C=O stretch (aliphatic) | ~1715 |

| Ketone | C=O stretch (aromatic) | ~1685 |

| Aromatic Ring | C=C stretch | 1600, 1475 |

| Aromatic Ring | C-H stretch | ~3050-3100 |

| Aliphatic Chain | C-H stretch | ~2850-2960 |

| C-Cl | C-Cl stretch | ~1090 |

The IR spectrum is expected to show strong absorptions for the polar C=O and O-H bonds. researchgate.netbohrium.com The two ketone carbonyl stretching frequencies may overlap, but the aromatic ketone is expected at a slightly lower wavenumber due to conjugation. The carboxylic acid O-H stretch will appear as a very broad band. In Raman spectroscopy, the non-polar C=C stretching of the aromatic ring is typically a strong signal, as is the symmetric C=O stretch. tandfonline.comuantwerpen.bescispace.com The combination of IR and Raman data would allow for a confident assignment of the functional groups present in this compound.

Characterization of Key Functional Groups and Hydrogen Bonding Networks

The molecular structure of this compound contains several key functional groups: a carboxylic acid, two ketone carbonyl groups, an aromatic chlorophenyl ring, and an aliphatic carbon chain. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in identifying and characterizing these features.

The presence of the carboxylic acid can be confirmed by a broad O-H stretching vibration in the IR spectrum, typically observed in the range of 2500-3300 cm⁻¹. The carbonyl (C=O) stretches of the carboxylic acid and the two ketones would appear as strong absorptions between 1680-1740 cm⁻¹. The C-Cl stretch of the chlorophenyl group would be expected in the fingerprint region of the IR spectrum.

¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework. The acidic proton of the carboxylic acid would likely appear as a broad singlet in the downfield region of the ¹H NMR spectrum (typically >10 ppm). The aromatic protons on the chlorophenyl ring would exhibit characteristic splitting patterns in the aromatic region (around 7-8 ppm). The methylene (B1212753) protons of the heptanoic acid chain would appear as multiplets in the aliphatic region (around 2-3 ppm).

The potential for hydrogen bonding in this compound is significant. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O). This can lead to the formation of intermolecular hydrogen-bonded dimers in the solid state or in non-polar solvents. These interactions can be studied by observing concentration-dependent shifts in the ¹H NMR spectrum or changes in the O-H and C=O stretching frequencies in the IR spectrum. The ketone carbonyl groups can also act as hydrogen bond acceptors.

Table 1: Expected Spectroscopic Data for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid O-H | 2500-3300 (broad) | >10 (broad singlet) | - |

| Ketone C=O | 1680-1720 | - | >190 |

| Carboxylic Acid C=O | 1700-1740 | - | 170-185 |

| Aromatic C-H | 3000-3100 | 7.0-8.0 | 120-140 |

| Aliphatic C-H | 2850-2960 | 2.0-3.0 | 20-40 |

| C-Cl | 600-800 | - | - |

X-ray Crystallography and Single-Crystal Diffraction Analysis

While spectroscopic methods provide valuable information about functional groups and connectivity, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state.

Elucidation of Solid-State Conformation and Intermolecular Interactions

A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. researcher.life Of particular interest would be the planarity of the dicarbonyl system and the orientation of the chlorophenyl ring relative to the aliphatic chain.

This technique would also elucidate the network of intermolecular interactions that stabilize the crystal lattice. mdpi.com These can include the previously mentioned hydrogen bonding involving the carboxylic acid, as well as weaker C-H···O interactions and potential π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov The chlorine atom could also participate in halogen bonding.

A detailed crystallographic study would yield a wealth of data that can be presented in tabular format.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |

| Z | The number of molecules in the unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between three connected atoms |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

| Hydrogen Bond Geometries (Donor-H···Acceptor) | Distances and angles of hydrogen bonds |

Note: As of the latest literature search, a specific single-crystal X-ray diffraction study for this compound is not publicly available. The data in this table is hypothetical and for illustrative purposes only.

Co-crystal and Polymorph Research of this compound and its Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials and pharmaceutical sciences. dntb.gov.ua Different polymorphs of the same compound can exhibit distinct physical properties. researchgate.net Research into the polymorphism of this compound would involve systematic screening to identify different crystalline forms that may arise under various crystallization conditions. researchgate.net

Furthermore, the presence of both a carboxylic acid and ketone functionalities makes this compound a prime candidate for co-crystal formation. nih.gov Co-crystals are multi-component crystals held together by non-covalent interactions. ijper.org By selecting appropriate co-formers, it may be possible to engineer new solid forms of this compound with tailored properties.

Studies in this area would involve screening for co-crystals with a range of complementary molecules, followed by characterization using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction to confirm the formation of a new co-crystalline phase and to understand the intermolecular interactions governing its structure.

Currently, there are no specific research articles in the public domain detailing co-crystal or polymorph studies for this compound.

Computational Chemistry and Molecular Modeling Studies of 7 4 Chlorophenyl 4,7 Dioxoheptanoic Acid

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and molecular properties of 7-(4-Chlorophenyl)-4,7-dioxoheptanoic acid. A common approach involves geometry optimization of the molecule's structure using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), to obtain its most stable, lowest-energy conformation. acu.edu.in This optimized structure provides the foundation for all subsequent electronic property calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. libretexts.orgwikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO signifies its ability to accept electrons, reflecting its electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the oxygen atoms of the carbonyl and carboxyl groups, as well as the chlorophenyl ring. Conversely, the LUMO is likely to be distributed over the carbonyl carbons and the aromatic ring, which can act as electron-accepting sites.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more quantitative picture of the molecule's chemical behavior.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of the molecule to change its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table presents the theoretical framework for calculating reactivity descriptors from HOMO and LUMO energies. The actual values would be obtained from quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acu.edu.inmalayajournal.orgchemrxiv.org The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the two carbonyl groups and the carboxylic acid group, indicating these as the primary sites for interaction with electrophiles or for forming hydrogen bonds. chemrxiv.org The hydrogen atom of the carboxylic acid and potentially the protons on the aliphatic chain adjacent to the carbonyl groups would exhibit positive potential, marking them as sites for nucleophilic interaction. The chlorophenyl ring would display a more complex potential distribution due to the interplay of the electron-withdrawing chlorine atom and the delocalized π-system.

Quantum chemical calculations can accurately predict various spectroscopic properties, which can be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for 1H and 13C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. liverpool.ac.uk The calculated chemical shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Carboxylic Acid (OH) | 10.0 - 12.0 | - |

| Aromatic (C-H) | 7.4 - 7.8 | 128 - 135 |

| Aliphatic (CH2 adjacent to C=O) | 2.8 - 3.2 | 35 - 45 |

| Aliphatic (other CH2) | 2.0 - 2.5 | 25 - 35 |

| Carbonyl (C=O) | - | 195 - 210 |

| Carboxylic Acid (C=O) | - | 170 - 180 |

This table provides an illustrative range of expected NMR chemical shifts for this compound based on general principles. Actual values would be derived from specific quantum chemical computations. nih.gov

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration of the molecule can be calculated from the second derivatives of the energy. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated vibrational spectrum can be used to assign the experimentally observed bands to specific molecular motions, such as C=O stretching, C-H stretching, and aromatic ring vibrations. mdpi.comnih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the heptanoic acid chain in this compound allows it to adopt multiple conformations. Understanding the conformational preferences and the energy landscape is crucial for comprehending its behavior, particularly in solution. researchgate.net

A systematic search for low-energy conformations can be performed by rotating the single bonds in the aliphatic chain. The potential energy surface can be scanned by varying the key dihedral angles and calculating the energy at each point. This process helps to identify the local and global energy minima, which correspond to the most stable conformations of the molecule. The energy barriers between these conformations can also be determined, providing insight into the dynamics of conformational change.

Ligand-Protein Interaction Modeling and Binding Site Prediction (Conceptual)

In the absence of empirical data, computational methods provide a powerful framework for predicting the potential biological interactions of novel chemical entities such as this compound. By modeling the compound's behavior at a molecular level, it is possible to generate hypotheses about its potential protein targets and the nature of its interactions, thereby guiding future experimental research.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this typically involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. This methodology can elucidate the binding mode and affinity of the ligand, providing insights into its potential biological activity.

The process begins with the three-dimensional structures of both the ligand and the protein. For this compound, a 3D conformation would be generated and optimized using quantum chemical methods. For the protein target, a crystal structure would ideally be obtained from a repository like the Protein Data Bank (PDB). In a hypothetical scenario where the target is unknown, potential targets could be selected based on the structural similarity of the ligand to known inhibitors of specific enzymes.

A docking algorithm then systematically samples a large number of possible orientations and conformations of the ligand within the protein's binding site. Each of these "poses" is evaluated using a scoring function that estimates the binding affinity, typically in terms of free energy of binding (kcal/mol). The lower the energy score, the more favorable the binding interaction is predicted to be.

For this compound, key interactions would be anticipated with amino acid residues in the binding pocket. The 4-chlorophenyl group could engage in hydrophobic and van der Waals interactions. The carboxylic acid moiety is capable of forming strong hydrogen bonds with appropriate donor and acceptor residues such as arginine, lysine, or histidine. The two keto groups also present opportunities for hydrogen bonding.

To illustrate the kind of data generated, a conceptual molecular docking study of this compound against a hypothetical protein kinase could yield the results shown in the interactive table below.

| Docking Pose | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| 1 | -8.5 | Lys72, Asp184 | Hydrogen Bond (Carboxylic Acid) |

| 2 | -8.2 | Leu25, Val33 | Hydrophobic (Chlorophenyl) |

| 3 | -7.9 | Gln131 | Hydrogen Bond (Keto Group) |

| 4 | -7.5 | Phe183 | Pi-Pi Stacking (Chlorophenyl) |

This table is a conceptual representation of potential molecular docking results and is not based on experimental data.

Pharmacophore modeling is another valuable computational approach for identifying potential protein targets. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

A pharmacophore model for this compound could be generated based on its chemical structure. The key features would likely be:

A hydrophobic/aromatic feature: Representing the 4-chlorophenyl group.

A hydrogen bond acceptor feature: Corresponding to the two keto groups.

A hydrogen bond donor/acceptor or negatively ionizable feature: Representing the carboxylic acid group.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of protein structures or small molecule libraries. This process, known as virtual screening, can identify proteins that have binding sites complementary to the pharmacophore model, or other molecules that share the same pharmacophoric features and might therefore have similar biological activities.

The results of a virtual screening campaign can be ranked based on how well the molecules or binding sites fit the pharmacophore query. This provides a list of potential interacting partners for this compound, which can then be prioritized for further investigation through molecular docking and subsequent experimental validation.

A conceptual pharmacophore model for this compound and its potential application in virtual screening is summarized in the table below.

| Pharmacophore Feature | Corresponding Moiety | Potential Interacting Amino Acids |

| Aromatic/Hydrophobic | 4-Chlorophenyl | Leucine, Valine, Isoleucine, Phenylalanine |

| Hydrogen Bond Acceptor (x2) | Keto Groups | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Negatively Ionizable | Carboxylic Acid | Lysine, Arginine, Histidine |

This table presents a conceptual pharmacophore model for this compound and is intended for illustrative purposes.

Through these in silico approaches, it is possible to build a foundational understanding of the potential bioactivity of this compound, paving the way for targeted experimental studies.

Advanced Analytical and Separation Techniques in Research of 7 4 Chlorophenyl 4,7 Dioxoheptanoic Acid

Chromatographic Method Development for Isolation and Purity Assessment

Chromatography is the cornerstone for the purification and analytical assessment of newly synthesized chemical entities. The selection of the appropriate chromatographic technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 7-(4-Chlorophenyl)-4,7-dioxoheptanoic acid. Its application spans from rapid purity checks to large-scale purification.

Analytical HPLC: For routine purity assessment, reversed-phase HPLC (RP-HPLC) is the most common approach. The retention of this compound is governed by its hydrophobicity, primarily imparted by the chlorophenyl ring, and its polarity, due to the carboxylic acid and ketone groups. The retention of aromatic carboxylic acids is influenced by the pH of the mobile phase; using a buffered mobile phase with a pH below the pKa of the carboxylic acid (typically pH 2.5-3.5) suppresses its ionization, leading to longer retention and better peak shape on a C18 or C8 column. nih.gov The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is commonly achieved using a UV detector, leveraging the chromophore of the aromatic ring (typically around 220-254 nm). helixchrom.com

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offers an alternative with unique selectivity for separating aromatic acids. helixchrom.comsielc.comzodiaclifesciences.com

Preparative HPLC: For the isolation of this compound from crude reaction mixtures, analytical methods are scaled up to preparative HPLC. This involves using larger columns and higher flow rates to handle larger sample loads. The goal is to collect the fraction containing the pure compound, which can then be used for further studies. The principles of separation remain the same as in analytical HPLC, but the optimization focuses on maximizing throughput and yield while maintaining the required purity.

Table 1: Representative HPLC Method Parameters for Analysis of Aromatic Keto-Acids

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile | Acidified aqueous phase suppresses ionization of the carboxylic acid group. nih.gov | | Gradient | 30% B to 90% B over 20 minutes | Elutes compounds with a wide range of polarities. | | Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale. | | Temperature | 30 °C | Ensures reproducible retention times. | | Detection | UV at 230 nm | The aromatic ring provides strong UV absorbance for sensitive detection. helixchrom.com | | Injection Volume | 10 µL | Standard volume for analytical injections. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.govyoutube.com However, this compound is a non-volatile compound due to its polar carboxylic acid group and high molecular weight, making it unsuitable for direct GC analysis. colostate.edu Therefore, a chemical derivatization step is mandatory to convert it into a volatile and thermally stable analogue.

The most common derivatization strategy for compounds containing carboxylic acid and ketone groups is a two-step process:

Methoximation: The ketone groups are first protected by reacting them with methoxyamine hydrochloride. This step is crucial to prevent the formation of multiple derivatives from tautomers (enol forms) of the keto groups, which would complicate the resulting chromatogram. youtube.com

Silylation: The acidic proton of the carboxylic acid group is replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. youtube.comnih.gov This reaction eliminates the polar hydrogen, drastically increasing the volatility of the compound. colostate.edu

Once derivatized, the sample can be injected into the GC-MS system. The GC column (typically a non-polar or medium-polarity capillary column) separates the derivatized compound from other components in the mixture. The separated compound then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification and structural confirmation. youtube.commssm.edu

Table 2: Typical GC-MS Derivatization and Analysis Protocol for Keto-Acids

| Step | Procedure | Reagents | Rationale |

|---|---|---|---|

| 1. Methoximation | Incubate dried sample at 37°C for 90 min. | Methoxyamine hydrochloride in pyridine | Protects ketone groups, prevents tautomerization and multiple derivative peaks. youtube.com |

| 2. Silylation | Add silylating agent and incubate at 37°C for 30 min. | N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) | Replaces active hydrogens on the carboxylic acid with TMS groups, increasing volatility. youtube.commdpi.com |

| 3. GC-MS Analysis | Inject 1 µL of the derivatized sample. | - | Separates the volatile derivative for detection and identification by mass spectrometry. |

Electrophoretic Techniques for Biomacromolecule Interaction Studies

Understanding how a small molecule interacts with biological macromolecules like proteins is fundamental in drug discovery and chemical biology. Electrophoretic techniques offer powerful means to study these non-covalent interactions.

Capillary Electrophoresis (CE) for Binding Affinity Assays

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field within a narrow capillary. nih.gov This high-efficiency separation technique can be adapted to study binding interactions, a method known as Affinity Capillary Electrophoresis (ACE). springernature.commdpi.com

To study the binding of this compound to a target protein, a series of experiments would be conducted where the concentration of the ligand (the compound) is varied while the concentration of the protein is kept constant. The samples are then analyzed by CE. If binding occurs, the electrophoretic mobility of the protein will change in the presence of the ligand. mdpi.com By plotting the change in mobility against the ligand concentration, a binding curve can be generated, from which the dissociation constant (Kd), a measure of binding affinity, can be calculated. nih.gov

This technique is advantageous due to its low sample consumption, rapid analysis time, and ability to perform measurements in solution, which closely mimics physiological conditions. nih.gov

Hyphenated Techniques for Complex Mixture Analysis

When analyzing complex biological samples, such as plasma or cell extracts, the combination of a separation technique with a highly selective detector is necessary. Hyphenated techniques, particularly those involving mass spectrometry, are the gold standard for this purpose.

LC-MS/MS and GC-MS/MS for Metabolite Identification or Pathway Tracing

To investigate the metabolic fate of this compound, in vitro or in vivo studies are performed, and the resulting biological samples are analyzed. LC-MS/MS and GC-MS/MS are indispensable for identifying and quantifying potential metabolites. nih.govnih.gov

LC-MS/MS: This is the most widely used platform for metabolomics. frontiersin.org A biological extract is first separated using HPLC or UHPLC, and the eluent is directed into a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF). The instrument can be operated in a "discovery" or "untargeted" mode to search for all potential metabolites by comparing samples from treated and untreated groups. nih.gov Alternatively, in a "targeted" mode, the instrument is programmed to look for specific, predicted metabolic transformations. For a compound like this compound, common metabolic reactions in mammals include hydroxylation of the aromatic ring, reduction of the ketone groups to alcohols, and beta-oxidation of the carboxylic acid chain. The high sensitivity and specificity of LC-MS/MS allow for the detection of these metabolites even at very low concentrations. nih.gov For example, studies on other chlorophenyl-containing compounds have successfully used LC-MS/MS to identify degradation products and metabolites. nih.govhmdb.ca

GC-MS/MS: For metabolites that are either inherently volatile or can be made volatile through derivatization, GC-MS/MS offers excellent chromatographic resolution and highly specific detection. researchgate.net Similar to the analysis of the parent compound, biological extracts must be derivatized prior to analysis. nih.gov Targeted GC-MS/MS methods, often using multiple reaction monitoring (MRM), provide exceptional sensitivity and are well-suited for quantifying specific metabolites to understand metabolic pathway fluxes.

Table 3: Potential Metabolic Transformations of this compound Detectable by MS/MS

| Metabolic Reaction | Change in Mass (Da) | Potential Metabolite Structure |

|---|---|---|

| Hydroxylation | +16 | Addition of a hydroxyl group to the phenyl ring. |

| Ketone Reduction | +2 | Conversion of a C=O group to a CH-OH group. |

| Glucuronidation | +176 | Conjugation of a glucuronic acid molecule to a hydroxyl group. |

| Beta-Oxidation | -28 | Shortening of the heptanoic acid chain by a two-carbon unit. |

Future Research Perspectives and Methodological Advancements for 7 4 Chlorophenyl 4,7 Dioxoheptanoic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Table 1: Potential Applications of AI/ML in the Study of 7-(4-Chlorophenyl)-4,7-dioxoheptanoic acid

| AI/ML Application | Description | Potential Impact |

| De Novo Molecular Design | Generative models create novel analogues with desired properties. elsevier.comalacrita.com | Rapidly expands the chemical space around the core structure for lead optimization. |

| ADME/Toxicity Prediction | ML models forecast pharmacokinetic and toxicity profiles from the chemical structure. pharmamicroresources.comnih.gov | Early identification and mitigation of potential development issues, reducing late-stage failures. |

| Virtual Screening | Computationally screens large libraries of compounds for potential activity against biological targets. elsevier.com | Focuses laboratory resources on compounds with the highest probability of success. |

| Automated Synthesis Planning | AI predicts optimal synthetic routes and reaction conditions. pharmafeatures.comchemical.ai | Accelerates synthesis, improves yields, and reduces development time and costs. |

| Target Identification | AI analyzes biological data (genomics, proteomics) to identify potential protein targets for the compound. grjenkin.comnih.gov | Uncovers novel mechanisms of action and therapeutic opportunities. |

Exploration of Novel Synthetic Paradigms (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic chemistry offers powerful tools that can overcome the limitations of traditional batch processing, providing more efficient, sustainable, and novel routes to complex molecules like this compound, which is characterized by its 1,4-dicarbonyl motif.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a transformative technology for forming chemical bonds under exceptionally mild conditions. ethz.chnih.govprinceton.edu This approach uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from previously stable precursors. usp.brcatalysis.blog This opens up new reaction pathways that are often inaccessible through traditional thermal methods. nih.gov

The 1,4-dicarbonyl core of this compound is a key structural feature. Recent advancements have demonstrated the power of cooperative photoredox and N-heterocyclic carbene (NHC) catalysis to construct 1,4-dicarbonyl compounds through the 1,2-diacylation of alkenes. nih.govacs.org Such a strategy could be adapted to synthesize the target compound or its derivatives in a novel and efficient manner. acs.org Furthermore, photoredox catalysis enables the use of unconventional starting materials and facilitates challenging cross-coupling reactions, which could be instrumental in creating a diverse library of analogues by modifying the chlorophenyl ring or the aliphatic chain. catalysis.blog For instance, iridium-based photocatalysts have shown great potential in the reduction of unactivated alkyl halides, a transformation that could be relevant for building the heptanoic acid backbone. ethz.ch

Table 2: Comparison of Synthetic Paradigms for this compound

| Feature | Traditional Batch Synthesis | Flow Chemistry | Photoredox Catalysis |

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. | Mild conditions (often room temperature) using visible light. nih.gov |

| Scalability | Often challenging and requires re-optimization. | Generally straightforward and predictable scaling. | Scalable, with specific reactor designs for light penetration. |

| Safety | Handling of unstable intermediates can be hazardous. | Unstable intermediates are generated and consumed in situ, minimizing risk. | Avoids harsh reagents and high temperatures. usp.br |

| Efficiency | Can involve multiple isolation and purification steps. | Enables multi-step, telescoped reactions, reducing workup. | Can create complex bonds in a single step with high atom economy. |

| Novel Reactivity | Relies on established, often harsh, thermal methods. | Enhances control over known reactions. | Accesses unique radical-based pathways for novel transformations. princeton.educatalysis.blog |

Development of Advanced Biophysical Techniques for Molecular Interaction Analysis

Understanding how this compound interacts with its biological targets at a molecular level is crucial for elucidating its mechanism of action and for rational drug design. A suite of modern biophysical techniques provides unprecedented detail on the thermodynamics, kinetics, and structural basis of these interactions. worldscientific.comresearchgate.netresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing the thermodynamics of binding interactions. nih.govamericanlaboratory.com It directly measures the heat released or absorbed during the binding event between a ligand and a protein in solution. reactionbiology.comkhanacademy.org A typical experiment involves titrating this compound into a sample cell containing the target protein. khanacademy.org The resulting data provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). americanlaboratory.comnih.gov This information reveals the driving forces behind the interaction (e.g., hydrogen bonding vs. hydrophobic effects) and is invaluable for guiding the chemical modification of the compound to improve its binding properties. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Recent breakthroughs in cryo-EM have made it a formidable tool for determining the high-resolution structures of protein-ligand complexes, even for large or conformationally flexible proteins that are difficult to crystallize. cryoem-solutions.comnih.gov A sample of the protein target in complex with this compound would be flash-frozen in vitreous ice, and its structure determined by averaging images of thousands of individual particles. youtube.com Cryo-EM can reveal the precise binding mode of the small molecule, showing the specific amino acid residues involved in the interaction. nih.gov This structural insight is critical for structure-based drug design and for understanding how the compound exerts its biological effect. nih.gov The MicroED (Microcrystal Electron Diffraction) variant of cryo-EM is also capable of determining structures from nanocrystals, expanding its applicability to small molecules and peptides. springernature.com

Table 3: Overview of Advanced Biophysical Techniques for Interaction Analysis

| Technique | Information Provided | Key Advantages | Potential Limitations |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kₐ, kₑ), affinity (Kₑ), specificity. nih.gov | Real-time, label-free, high-throughput screening capability. bio-rad.com | Requires immobilization of one binding partner, which may affect its activity. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). americanlaboratory.com | Provides a complete thermodynamic profile in solution; no labeling or immobilization needed. nih.govamericanlaboratory.com | Requires larger amounts of sample; lower throughput than SPR. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the protein-ligand complex, binding site visualization. cryoem-solutions.comnih.gov | Applicable to large, complex, or non-crystallizable proteins; sample is in a near-native state. nih.gov | Technically demanding; achieving high resolution for small proteins can be challenging. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding site mapping, structural changes, weak interactions. dntb.gov.ua | Provides atomic-level detail in solution; excellent for fragment screening. researchgate.net | Generally limited to smaller proteins; can be time-consuming. |

Investigation of Multicomponent Systems and Complex Chemical Environments Involving the Compound

To translate the potential of this compound from a laboratory curiosity to a useful chemical probe or therapeutic agent, it is essential to study its behavior in environments that more closely mimic physiological conditions. This involves moving beyond simple buffer solutions to investigate its interactions and stability within complex multicomponent systems.

Cellular Uptake and Distribution: A molecule's ability to cross the cell membrane and reach its intracellular target is a critical determinant of its efficacy. nih.govresearchgate.net Research should focus on quantifying the cellular uptake of this compound in relevant cell lines. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to measure the intracellular concentration of the compound over time and at different doses. acs.org Furthermore, advanced imaging techniques, potentially using a fluorescently tagged analogue (created via bioorthogonal "click" chemistry to minimize structural perturbation), can visualize its subcellular localization, revealing whether it accumulates in specific organelles like mitochondria or lysosomes. springernature.com Understanding these pharmacokinetic properties at the cellular level is crucial for interpreting its biological activity and optimizing its structure for better cell penetration. nih.govnih.gov

Interactions in Complex Media: The behavior of a compound can be significantly altered in the presence of other biological molecules. Studies should be conducted in complex media, such as cell culture medium containing fetal bovine serum (FBS) or in cell lysates, to assess the impact of protein binding and interaction with lipids and other biomolecules on the compound's availability and activity. For example, high serum protein binding can reduce the free concentration of a compound available to interact with its target.

Formulation and Stability Studies: The physicochemical properties of this compound, such as its solubility and stability, are key to its practical application. Investigating the compound's stability under various pH and temperature conditions is a necessary first step. For compounds with poor aqueous solubility, formulation strategies become important. This could involve exploring different salt forms, co-solvents, or encapsulation within delivery systems like liposomes or nanoparticles. The interaction between the compound and various excipients (inactive ingredients used in formulations) must be studied to ensure compatibility and prevent degradation of the active molecule. These studies are fundamental for developing a robust and deliverable form of the compound for any future in vivo research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(4-Chlorophenyl)-4,7-dioxoheptanoic acid, and how are intermediates characterized?

- Methodological Answer : A common approach involves multi-step reactions starting with substituted benzophenones. For example, chlorophenyl derivatives undergo nucleophilic substitution (e.g., using K₂CO₃/CS₂CO₃) followed by hydrolysis to introduce the carboxylic acid group. Intermediate characterization typically employs ¹H NMR and mass spectrometry (MS) to confirm structural integrity . Design of Experiments (DoE) principles, such as factorial design, can optimize reaction parameters (temperature, catalyst loading) to minimize side products .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies should follow ICH guidelines, testing degradation under accelerated conditions (e.g., 40°C/75% RH). Thermal stability can be analyzed via differential scanning calorimetry (DSC), while hygroscopicity is assessed using dynamic vapor sorption (DVS) .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in novel synthesis pathways?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, identifying transition states and activation energies. Tools like COMSOL Multiphysics integrate AI to simulate reaction dynamics and optimize conditions (e.g., solvent selection, catalyst efficiency) . Coupling computational predictions with experimental validation (e.g., in situ IR monitoring) reduces trial-and-error approaches .

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Systematic meta-analysis of existing studies should control for variables like assay type (e.g., cell-based vs. enzymatic) and compound purity. Dose-response curves and toxicity profiling (e.g., IC₅₀ comparisons) clarify discrepancies. Employing orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) validates mechanisms .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

- Methodological Answer : Fractional factorial designs efficiently screen substituent effects (e.g., varying halogen positions, alkyl chain length). Response Surface Methodology (RSM) maps nonlinear relationships between structural modifications and biological activity. High-throughput synthesis combined with automated screening (e.g., via microfluidics) accelerates SAR exploration .

Q. How can AI-driven tools enhance the discovery of novel applications for this compound in drug discovery?

- Methodological Answer : Machine learning models trained on chemical databases (e.g., ChEMBL) predict target interactions. Generative adversarial networks (GANs) propose structurally optimized derivatives with improved pharmacokinetic profiles. AI platforms like ICReDD integrate computational and experimental feedback loops to prioritize synthesis targets .

Methodological Frameworks

- Data Contradiction Analysis : Apply triangulation by cross-referencing experimental data with theoretical models (e.g., QSPR for solubility predictions) and replicate studies under standardized conditions .

- Theoretical Grounding : Align experimental design with ontological assumptions (e.g., whether the compound’s activity is receptor-specific or context-dependent) to frame hypotheses and interpret results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.